![molecular formula C14H10Cl2F3NO B2985895 4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1036514-54-1](/img/structure/B2985895.png)
4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol is a biochemical used for proteomics research . It has a molecular formula of C14H10Cl2F3NO and a molecular weight of 336.14 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 336.14 . No additional physical or chemical properties were found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of derivatives of 4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol have been extensively studied. For instance, Rafique et al. (2022) synthesized 4-aminophenol derivatives, including a compound closely related to the chemical , demonstrating broad-spectrum antimicrobial and antidiabetic activities. These compounds were synthesized and characterized by various spectroscopic methods, indicating a potential for further applications in medicinal chemistry (Rafique et al., 2022).
Biological Evaluation
The synthesized derivatives have shown promising antimicrobial and antidiabetic activities. For example, Rafique et al. (2022) reported significant inhibition of amylase and glucosidase, suggesting potential antidiabetic applications. Additionally, the compounds exhibited broad-spectrum activities against various bacterial strains and Saccharomyces cerevisiae, highlighting their antimicrobial potential (Rafique et al., 2022).
DNA Interaction Studies
DNA interaction studies have also been conducted, revealing the potential of these compounds as anticancer agents. Rafique et al. (2022) performed interaction studies of human DNA with the synthesized Schiff bases, indicating their promising aspects as synthetic compounds in cancer therapy (Rafique et al., 2022).
Fluorescence Detection Applications
Another application involves fluorescence turn-on detection of cysteine over homocysteine and glutathione based on “Excited-State Intramolecular Proton Transfer” (ESIPT) and “Aggregation-Induced Emission” (AIE) characteristics. Liu et al. (2015) developed a method for cysteine detection in serum samples, demonstrating the compound's utility in biochemical assays (Liu et al., 2015).
Corrosion Inhibition
Compounds related to this compound have been evaluated for their corrosion inhibition effects. Prabhu et al. (2008) studied Schiff bases' inhibition effects on mild steel corrosion, finding significant efficiency, which indicates their potential industrial applications (Prabhu et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-[[4-chloro-2-(trifluoromethyl)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO/c15-9-2-4-13(21)8(5-9)7-20-12-3-1-10(16)6-11(12)14(17,18)19/h1-6,20-21H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMLPBXOPTUVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2985812.png)
![N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2985813.png)
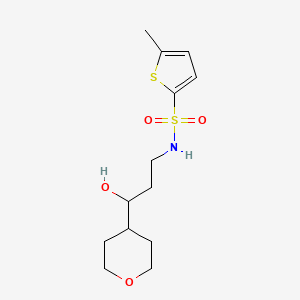
![5,6-dichloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2985815.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2985817.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2985818.png)
![[(2E)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B2985819.png)
![1'-(2,4-dimethylthiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2985821.png)
![(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2985822.png)
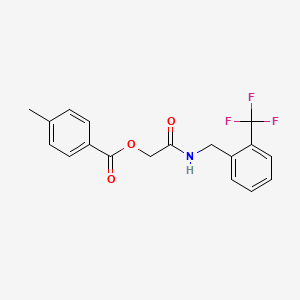
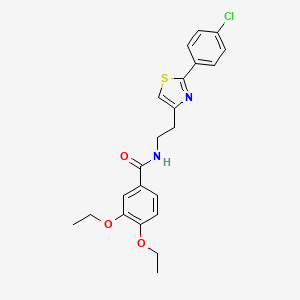
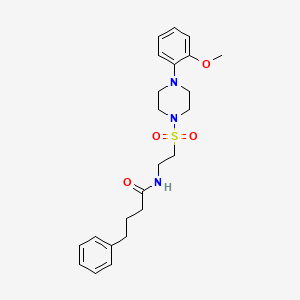
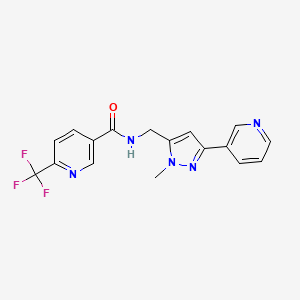
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2985832.png)
